

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Fluorodiphenylamine

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Compound of Interest

Compound Name: 3-Fluorodiphenylamine

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A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of isomeric fluorodiphenylamines, providing essential data for their unambiguous identification and characterization.

This guide presents a comprehensive spectroscopic comparison of three constitutional isomers of fluorodiphenylamine: 2-fluorodiphenylamine, **3-fluorodiphenylamine**, and 4-fluorodiphenylamine. These compounds are of significant interest in medicinal chemistry and materials science, and the ability to distinguish between them is crucial for synthesis, quality control, and downstream applications. This document provides a summary of their key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for the three isomers, allowing for a clear and direct comparison.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2- Fluorodiphenylamine	7.31 – 7.24	m	3H	Aromatic-H
	7.09	dd, J = 8.4, 0.9 Hz	2H	Aromatic-H
	7.07 – 6.92	m	3H	Aromatic-H
	6.86 – 6.75	m	1H	Aromatic-H
	5.76	br s	1H	N-H
3- Fluorodiphenylamine	7.25-7.05	m	3H	Aromatic-H
	6.95-6.75	m	4H	Aromatic-H
	6.65-6.55	m	2H	Aromatic-H
	5.70	br s	1H	N-H
4- Fluorodiphenylamine ^[1]	7.23	t, J = 7.9 Hz	2H	Aromatic-H
	7.06 – 7.00	m	2H	Aromatic-H
	6.99 – 6.92	m	4H	Aromatic-H
	6.88	t, J = 7.3 Hz	1H	Aromatic-H
	5.56	br s	1H	N-H

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)
2-Fluorodiphenylamine	152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3
3-Fluorodiphenylamine	163.9 (d, J=243 Hz), 145.2 (d, J=10 Hz), 141.8, 130.4 (d, J=9 Hz), 129.5, 122.2, 118.9, 112.5 (d, J=2 Hz), 108.9 (d, J=21 Hz), 105.0 (d, J=24 Hz)
4-Fluorodiphenylamine ^[1]	157.8, 143.8, 138.8, 129.2, 120.5, 116.8, 115.8

Table 3: ^{19}F NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)
2-Fluorodiphenylamine	-133.8
3-Fluorodiphenylamine	-113.1
4-Fluorodiphenylamine	-121.5

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet/Thin Film)

Compound	N-H Stretch (cm^{-1})	Aromatic C-H Stretch (cm^{-1})	C=C Aromatic Stretch (cm^{-1})	C-N Stretch (cm^{-1})	C-F Stretch (cm^{-1})
2-Fluorodiphenylamine	~3400	~3050	~1600, 1500	~1310	~1250
3-Fluorodiphenylamine	~3405	~3040	~1610, 1515	~1315	~1260
4-Fluorodiphenylamine	~3410	~3050	~1605, 1510	~1320	~1240

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Compound	λ_{max} (nm)
2-Fluorodiphenylamine	~285
3-Fluorodiphenylamine	~280
4-Fluorodiphenylamine	~290

Table 6: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Fluorodiphenylamine[1]	187	168, 109, 93
3-Fluorodiphenylamine	187	168, 109, 93
4-Fluorodiphenylamine[1]	187	168, 109, 93

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the fluorodiphenylamine isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
- **^1H NMR Acquisition:** Spectra were recorded on a 400 MHz spectrometer. A standard proton experiment was performed with a spectral width of 0-10 ppm, a pulse angle of 30° , a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 scans were accumulated for each spectrum.
- **^{13}C NMR Acquisition:** Proton-decoupled ^{13}C NMR spectra were acquired on a 100 MHz spectrometer. A spectral width of 0-200 ppm was used with a relaxation delay of 2.0 s. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.

- **^{19}F NMR Acquisition:** ^{19}F NMR spectra were acquired on a spectrometer with a fluorine-observe channel, typically at a frequency of 376 MHz. Chemical shifts were referenced to an external standard of CFCl_3 (0 ppm).

Infrared (IR) Spectroscopy

IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk. The spectra were recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

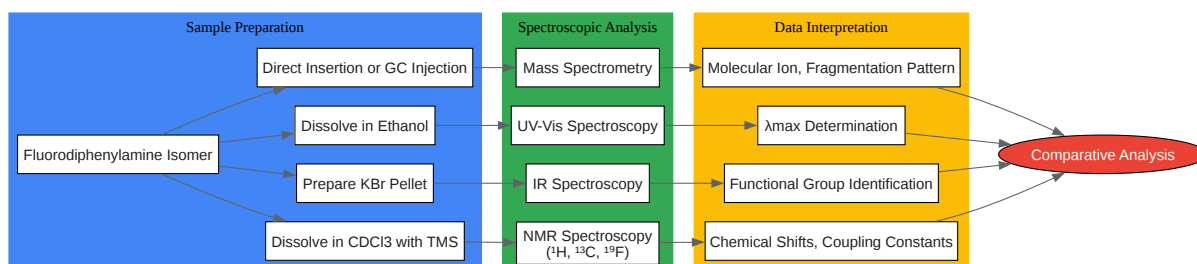
UV-Vis absorption spectra were obtained using a double-beam spectrophotometer. Solutions of the fluorodiphenylamine isomers were prepared in ethanol at a concentration of approximately $1 \times 10^{-4}\text{ M}$. The spectra were recorded from 200 to 400 nm in a 1 cm quartz cuvette, with pure ethanol used as the reference.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV, and the mass spectra were recorded over a mass-to-charge (m/z) range of 50–300.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the fluorodiphenylamine isomers.

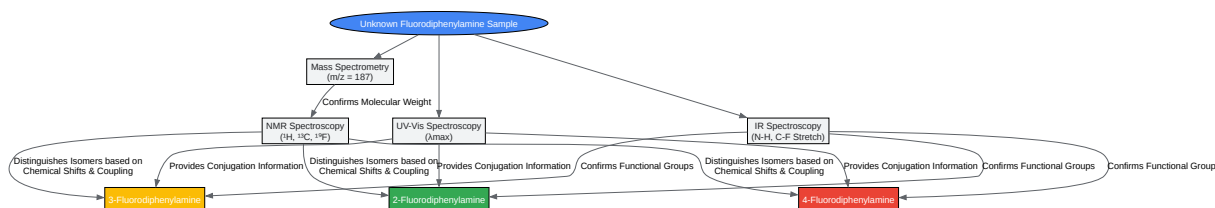


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General workflow for spectroscopic analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in identifying the correct isomer based on the combined spectroscopic data.



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References

- 1. scbt.com [scbt.com]
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